molecular formula C19H19ClN4O2 B2491869 1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866864-42-8

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2491869
CAS No.: 866864-42-8
M. Wt: 370.84
InChI Key: GSKFOTRAWZRKLX-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O2 and its molecular weight is 370.84. The purity is usually 95%.
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Biological Activity

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which is recognized for its diverse biological activities. Triazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The compound's structure can be defined as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H19ClN4O2
  • Molecular Weight : 364.84 g/mol

The presence of the triazole ring contributes to its biological activity by interacting with various biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that triazole derivatives exhibit significant anti-inflammatory effects. The compound has been compared to established anti-inflammatory drugs like indomethacin and celecoxib. In a study involving similar triazole compounds, it was reported that certain derivatives showed anti-inflammatory activities ranging from 38% to 115% of indomethacin's efficacy after three hours of administration .

2. Cytotoxic Activity

Recent investigations into related triazole carboxamides have demonstrated selective cytotoxicity towards human leukemic T-cells at nanomolar concentrations. This suggests that the compound may possess potential anticancer properties . The mechanism of action could involve the induction of apoptosis in cancer cells.

3. Enzyme Inhibition

Triazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies have shown that certain triazoles can selectively inhibit COX-1 and COX-2 enzymes, providing a basis for their anti-inflammatory effects .

Mechanistic Insights

The biological mechanisms underlying the activity of this compound can be summarized as follows:

  • COX Inhibition : The inhibition of COX enzymes reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Apoptosis Induction : The cytotoxic effects on leukemic cells may be mediated through apoptotic pathways triggered by the compound’s interaction with cellular targets.

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to the compound :

StudyFindings
Demonstrated anti-inflammatory activity comparable to indomethacin with low gastric ulceration incidence.
Showed selective cytotoxicity towards human leukemic T-cells at nanomolar doses.
Investigated neuroprotective properties and anti-neuro-inflammatory activities linked to triazole derivatives.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-N-(3,5-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-11-7-12(2)9-14(8-11)21-19(25)18-13(3)24(23-22-18)15-5-6-17(26-4)16(20)10-15/h5-10H,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKFOTRAWZRKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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